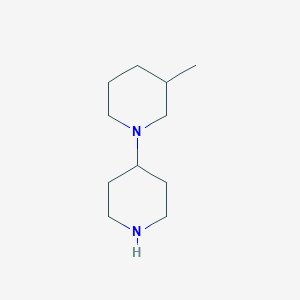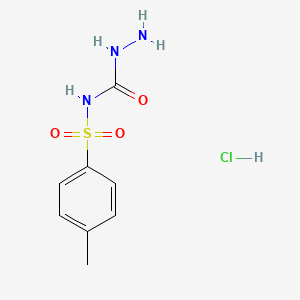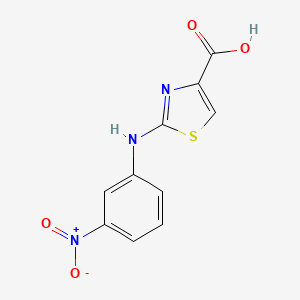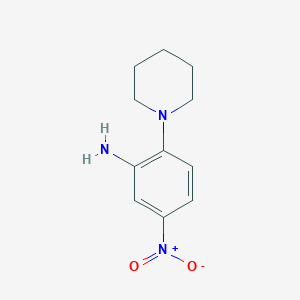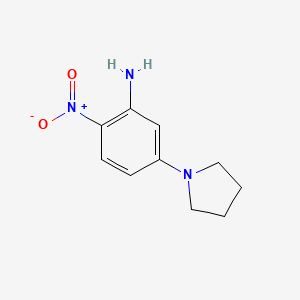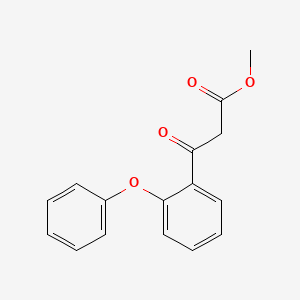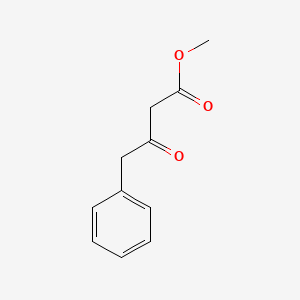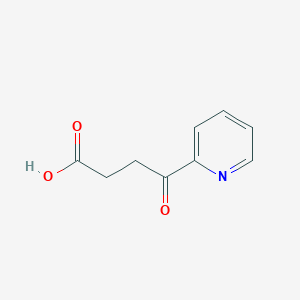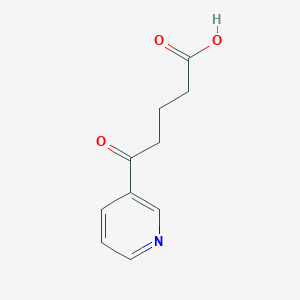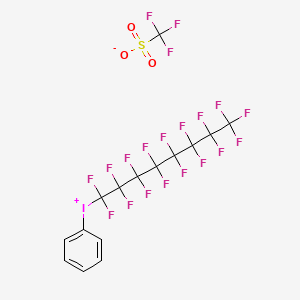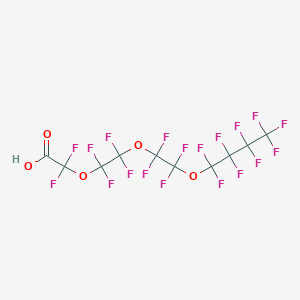
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine, also known as SAC-Pyr, is an organic compound with a variety of applications in scientific research. It is a chiral compound, meaning it has two distinct forms, and is a versatile building block for organic synthesis. It has been used in the synthesis of various compounds, including peptides, amino acids, and small molecules. SAC-Pyr has also been used in drug discovery and development, as well as for the study of enzyme activity and other biochemical processes.
Scientific Research Applications
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine has a variety of applications in scientific research. It has been used in the synthesis of various compounds, including peptides, amino acids, and small molecules. It has also been used in drug discovery and development, as well as for the study of enzyme activity and other biochemical processes. In addition, (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine has been used in the synthesis of chiral drugs and other compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is not fully understood. However, it is believed that the compound binds to certain enzymes and other proteins in the body, which then causes a change in the activity of the proteins and the biochemical processes they are involved in. This change in activity can lead to a variety of effects, depending on the specific enzyme or protein that is targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine are not fully understood. However, it is believed that the compound can affect a variety of processes in the body, including enzyme activity, hormone production, and gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anticancer effects in some studies.
Advantages and Limitations for Lab Experiments
The main advantage of using (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine in laboratory experiments is its ability to act as a versatile building block for organic synthesis. This makes it a useful tool for the synthesis of various compounds. However, the compound can also be difficult to synthesize and purify, and it has a limited shelf life. Additionally, the compound can be toxic if ingested and should be handled with care.
Future Directions
There are a number of potential future directions for the use of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine in scientific research. These include further study of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted on the synthesis and purification of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine, as well as on its potential uses in drug discovery and development.
Synthesis Methods
(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine can be synthesized via a number of different methods. One method involves the reaction of 1-bromo-3-methylpyrrolidine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of the two enantiomers of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine, which must then be separated and purified. Another method involves the reaction of 1-bromo-3-methylpyrrolidine with 2-chlorobenzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a single enantiomer of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine, which can then be purified and used in research.
properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZARJOZJFAOQF-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

